molecular formula C18H21NO2S B2834674 N-(2-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1252819-23-0

N-(2-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B2834674
M. Wt: 315.43
InChI Key: QFRRSGZZSNCSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as TCB-2, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. TCB-2 belongs to the class of compounds known as phenethylamines, which are known to interact with the serotonin receptors in the brain.

Scientific Research Applications

Inhibition of Cell Adhesion Molecules

N-(2-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide and its analogs have been studied for their ability to inhibit cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1. These molecules play a critical role in the adherence of neutrophils to activated endothelial cells, which is a key process in inflammation. Compounds that inhibit these molecules can decrease neutrophil adherence and have potential as anti-inflammatory agents. This was demonstrated by PD 144795, a sulfoxide analog of the compound, which showed oral activity in several models of inflammation (Boschelli et al., 1995).

Metabolic Profiling and Synthesis

Research on N-(2-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has also involved its metabolic profiling and synthesis. Studies have been conducted to understand the metabolic pathways and the synthesis of related compounds, which are crucial for their pharmacological applications and toxicity profiles. This includes work on the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and their antimicrobial activity and docking studies (Spoorthy et al., 2021).

Antimalarial Activity

Another significant application is in antimalarial research. Benzothiophene carboxamide derivatives, which are structurally related to N-(2-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, have been identified as potent inhibitors of Plasmodium falciparum enoyl‐ACP reductase. These compounds have shown promise in the development of potent antimalarials, highlighting their potential in the treatment of malaria (Banerjee et al., 2011).

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-2-21-15-9-5-3-8-14(15)12-19-18(20)17-11-13-7-4-6-10-16(13)22-17/h3,5,8-9,11H,2,4,6-7,10,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRRSGZZSNCSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=CC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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